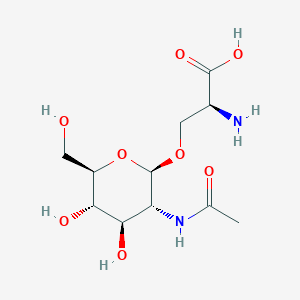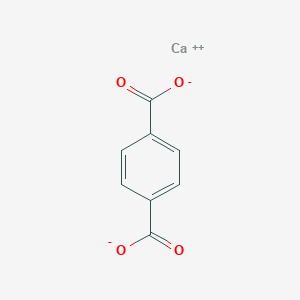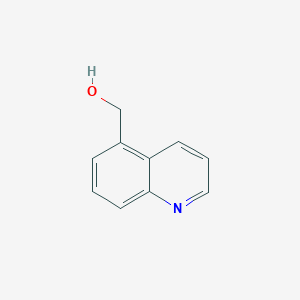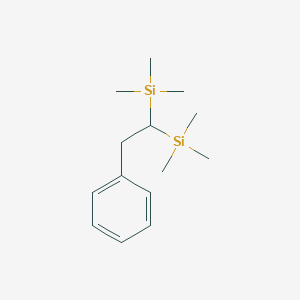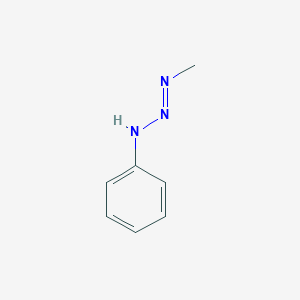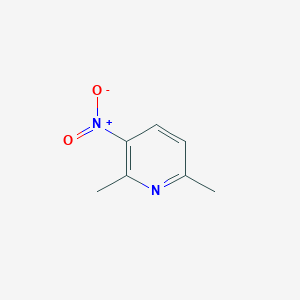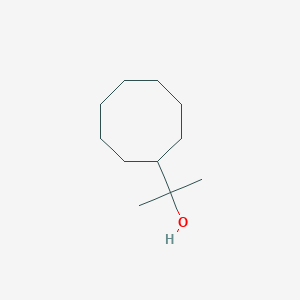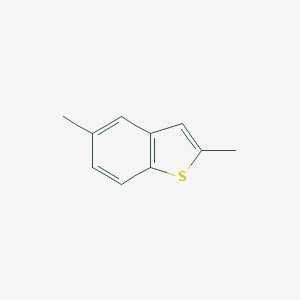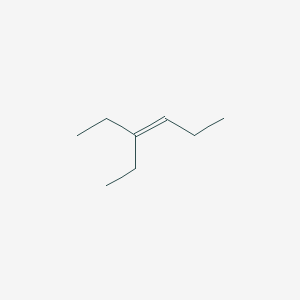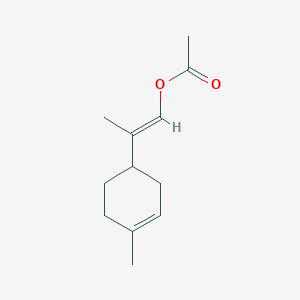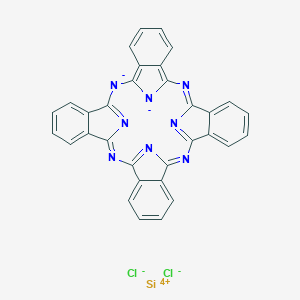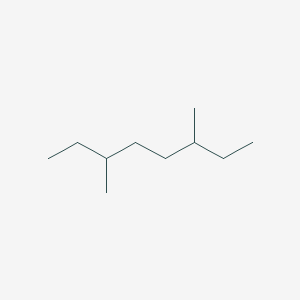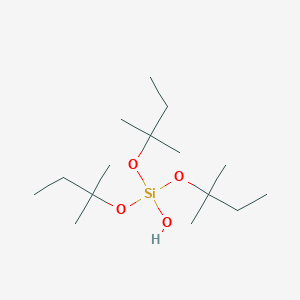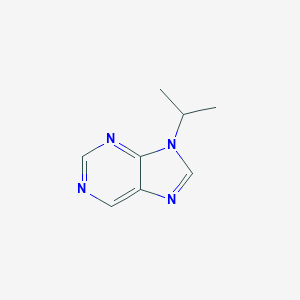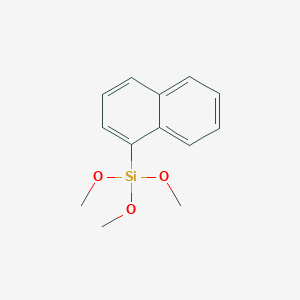
1-Naphthyltrimethoxysilane
Descripción general
Descripción
1-Naphthyltrimethoxysilane is a chemical compound with the molecular formula C13H16O3Si . It is also known by other names such as Trimethoxy(naphthalen-1-yl)silane and 1-(Trimethoxysilyl)naphthalene . The molecular weight of this compound is 248.35 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Naphthyltrimethoxysilane consists of a total of 34 bonds. There are 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis
1-Naphthyltrimethoxysilane has a molecular weight of 248.35 g/mol. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds. Its exact mass and monoisotopic mass are 248.08687090 g/mol. It has a topological polar surface area of 27.7 Ų, 17 heavy atoms, and a complexity of 235 .Aplicaciones Científicas De Investigación
Surface Modifier
1-Naphthyltrimethoxysilane is commonly employed as a surface modifier . It can be used to modify the surface properties of various materials, enhancing their performance in specific applications. For instance, it can decrease the surface energy of materials, making them more resistant to weathering .
Coupling Agent
This compound also serves as a coupling agent . It can be used to improve the compatibility between different materials, such as organic and inorganic substances, thereby enhancing the performance of composite materials .
Antifouling Coatings
The compound has found applications in the development of antifouling coatings . These coatings are used to prevent the accumulation of unwanted substances on surfaces, such as marine biofouling on ship hulls .
Automotive Coatings
1-Naphthyltrimethoxysilane is used in the production of automotive coatings . These coatings protect the surface of vehicles from environmental damage and enhance their aesthetic appeal .
Biomedical Materials
The compound is also used in the creation of biomedical materials . Its unique properties can enhance the performance of these materials in various medical applications .
Fiber and Composite Materials
1-Naphthyltrimethoxysilane is used in the production of fiber and composite materials . It can improve the properties of these materials, making them more suitable for specific applications .
Protection Coatings Against Corrosion
Lastly, the compound is used in the development of protection coatings against corrosion . These coatings are applied to metal surfaces to prevent corrosion, thereby extending the lifespan of the metal components .
Propiedades
IUPAC Name |
trimethoxy(naphthalen-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-14-17(15-2,16-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOVVFMGSCDMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC2=CC=CC=C21)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474662 | |
| Record name | 1-NAPHTHYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthyltrimethoxysilane | |
CAS RN |
18052-76-1 | |
| Record name | 1-NAPHTHYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trimethoxysilyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



